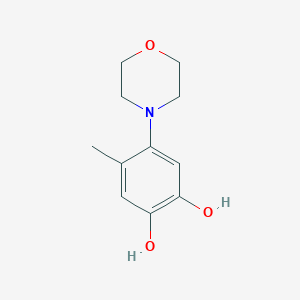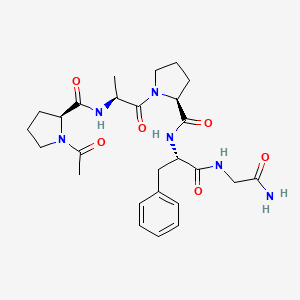
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of five amino acids: proline, alanine, proline, phenylalanine, and glycine, with an acetyl group at the N-terminus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds in the presence of water or enzymes.
Oxidation: Oxidative modifications, particularly at the phenylalanine residue.
Reduction: Reduction of disulfide bonds if present in a modified form.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized forms of the peptide, potentially altering its biological activity.
Reduction: Reduced peptides with altered disulfide bond patterns.
Applications De Recherche Scientifique
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide
- N-acetyl-L-prolyl-L-alanyl-L-proline
- N-acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine
Uniqueness
1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanylglycinamide is unique due to its specific sequence of amino acids and the presence of an acetyl group. This structure imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Propriétés
Numéro CAS |
60240-20-2 |
|---|---|
Formule moléculaire |
C26H36N6O6 |
Poids moléculaire |
528.6 g/mol |
Nom IUPAC |
(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N6O6/c1-16(29-24(36)20-10-6-12-31(20)17(2)33)26(38)32-13-7-11-21(32)25(37)30-19(23(35)28-15-22(27)34)14-18-8-4-3-5-9-18/h3-5,8-9,16,19-21H,6-7,10-15H2,1-2H3,(H2,27,34)(H,28,35)(H,29,36)(H,30,37)/t16-,19-,20-,21-/m0/s1 |
Clé InChI |
QXDQLTOJTAWLBV-FIRPJDEBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)C |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N)NC(=O)C3CCCN3C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



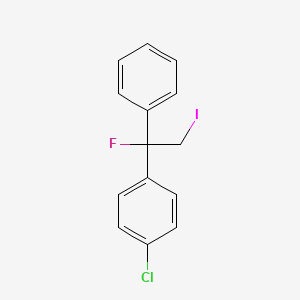
![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
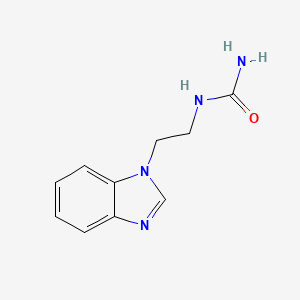

![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)

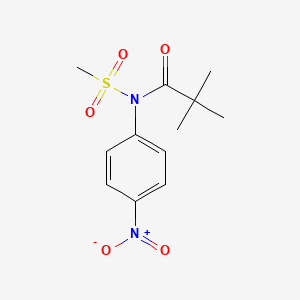
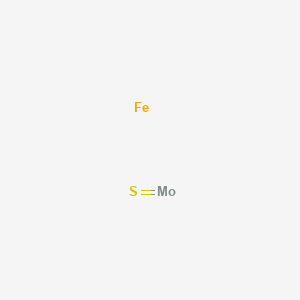
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
